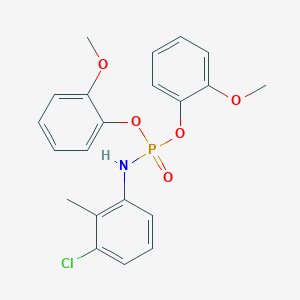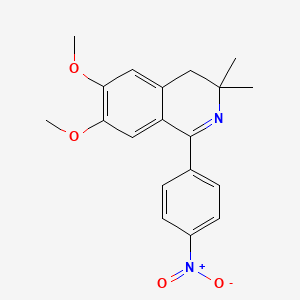
bis(2-methoxyphenyl) (3-chloro-2-methylphenyl)amidophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-methoxyphenyl) (3-chloro-2-methylphenyl)amidophosphate, commonly known as OCP, is a widely used organophosphorus compound. It is a white crystalline solid that is soluble in water and organic solvents. OCP is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. As a result, OCP has been extensively studied for its potential use as a pesticide and nerve agent.
Wirkmechanismus
OCP works by inhibiting acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, OCP causes an accumulation of acetylcholine in the nervous system, leading to overstimulation of the nervous system and ultimately death.
Biochemical and Physiological Effects:
OCP has a number of biochemical and physiological effects on the body. Its primary effect is on the nervous system, where it causes overstimulation and ultimately death. Additionally, OCP has been shown to have effects on the cardiovascular and respiratory systems, as well as the liver and kidneys.
Vorteile Und Einschränkungen Für Laborexperimente
OCP has a number of advantages and limitations for use in lab experiments. Its primary advantage is its potency as an inhibitor of acetylcholinesterase, which makes it a useful tool for studying the nervous system. However, OCP is also highly toxic and must be handled with care. Additionally, OCP is not specific to acetylcholinesterase and can inhibit other enzymes, which can complicate experimental results.
Zukünftige Richtungen
There are a number of potential future directions for research on OCP. One area of interest is in developing more specific inhibitors of acetylcholinesterase that do not have the toxic effects of OCP. Additionally, there is interest in studying the potential use of OCP as a treatment for certain neurological disorders. Finally, there is ongoing research into the development of new pesticides that are less toxic to humans and the environment.
Synthesemethoden
OCP can be synthesized by reacting 3-chloro-2-methylphenol with bis(2-methoxyphenyl)amine and phosphorus oxychloride. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is purified by recrystallization from an appropriate solvent.
Wissenschaftliche Forschungsanwendungen
OCP has been extensively studied for its potential use as a pesticide and nerve agent. It is highly toxic to insects and other pests, and as such, has been used in a variety of agricultural settings. Additionally, OCP has been studied as a potential chemical weapon due to its ability to disrupt the nervous system.
Eigenschaften
IUPAC Name |
N-bis(2-methoxyphenoxy)phosphoryl-3-chloro-2-methylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClNO5P/c1-15-16(22)9-8-10-17(15)23-29(24,27-20-13-6-4-11-18(20)25-2)28-21-14-7-5-12-19(21)26-3/h4-14H,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DECJDGHLBDKVQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NP(=O)(OC2=CC=CC=C2OC)OC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClNO5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-bis(2-methoxyphenoxy)phosphoryl-3-chloro-2-methylaniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[(butylamino)carbonyl]phenyl}-2-(methylthio)benzamide](/img/structure/B4969759.png)



![methyl 4-chloro-3-({N-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4969787.png)
![(5S)-5-[(benzyl{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}amino)methyl]-2-pyrrolidinone](/img/structure/B4969788.png)
![2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)thio]methyl}-4-{1-[(4-ethoxyphenyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4969796.png)

![3-isopropoxy-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B4969802.png)
![4-allyl-1-[2-(4-fluorophenoxy)ethoxy]-2-methoxybenzene](/img/structure/B4969812.png)
![(3-chloro-4,5-dimethoxybenzyl)({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)methylamine](/img/structure/B4969815.png)
![1-(4-{4-[(5-bromo-2-furyl)methyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B4969826.png)

![N-(3-chlorobenzyl)-3-[1-(1H-tetrazol-1-ylacetyl)-4-piperidinyl]propanamide](/img/structure/B4969843.png)